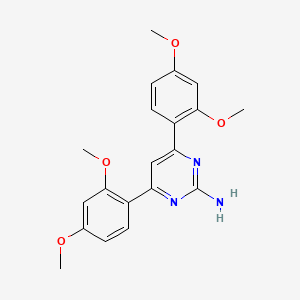

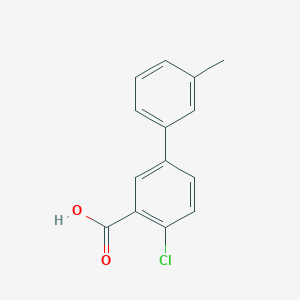

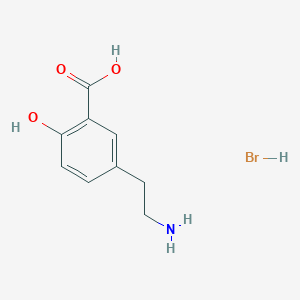

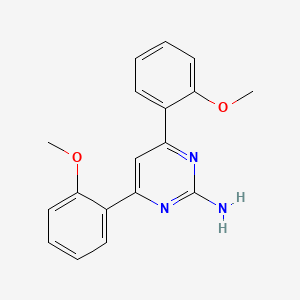

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that has been studied for its potential anticancer properties . It is one of the 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .

Synthesis Analysis

The synthesis of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The specific methods of synthesis for this compound are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterostilbene Derivatives

This compound belongs to the heterostilbene family. It was synthesized as an unprecedented side product during the Biginelli reaction . The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives . While most Biginelli reactions yield DHPMs, this compound stands out due to its unique structure. Its molecular structure was confirmed using techniques such as FTIR, HRESIMS, and NMR .

Biological Activities and Pharmacophores

The compound’s structural features suggest potential biological activities. Similar 2-aminopyrimidine pharmacophores have demonstrated:

AURKA Inhibition

A derivative of this compound (12 ) acts as an AURKA inhibitor . It reduces clonogenicity, arrests the cell cycle at the G2/M phase , and induces caspase-mediated apoptotic cell death in human colon cancer cells. In silico docking studies confirm its binding affinity to AURKA .

Metal Chelation and Flavor Properties

This compound plays a crucial role in the biological, metal chelator, flavoring, reactivity, and pigment properties of turmeric .

Novel Ligand and Metal Complexes

The compound 4-(2,4-dimethoxyphenyl)-2,6-bis(1,3-thiazol-2-yl)pyridine serves as a novel ligand. Its Cu(II) and Ni(II) complexes were synthesized and characterized. These complexes exhibit interesting properties and potential applications .

Wirkmechanismus

Target of Action

The primary target of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in the development of various types of cancer .

Mode of Action

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 .

Biochemical Pathways

The inhibition of AURKA activity by 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine affects the cell cycle, specifically causing the accumulation of the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .

Result of Action

The result of the action of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This compound triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the execution phase of apoptosis .

Action Environment

It is known that the compound’s activity can be influenced by the structural conditions of the cancer cells it targets

Eigenschaften

IUPAC Name |

4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMJXVUQKGSBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

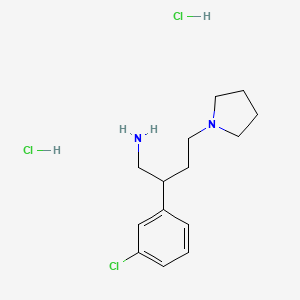

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)